molecular formula C22H20ClN5O3S B2918842 3-(2-chlorophenyl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1251574-58-9

3-(2-chlorophenyl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide

Katalognummer: B2918842
CAS-Nummer: 1251574-58-9
Molekulargewicht: 469.94
InChI-Schlüssel: YUSLTLZRTHLGIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of JAK2-driven and FLT3-driven oncogenesis. The compound demonstrates significant anti-proliferative activity against hematological malignancies, particularly in models of JAK2-dependent myeloproliferative neoplasms (MPNs) and FLT3-ITD positive acute myeloid leukemia (AML) , where constitutive signaling through these kinases promotes uncontrolled cell survival and growth. Research utilizing this inhibitor has been instrumental in elucidating the downstream signaling pathways, including the JAK-STAT and MAPK/ERK cascades, that are critical for the proliferation and survival of cancer cells harboring these mutations. Its high selectivity profile, which shows minimal off-target activity against other JAK family members like JAK3, makes it a valuable chemical probe for dissecting the specific roles of JAK2 and FLT3 in complex signaling networks and for evaluating their potential as therapeutic targets in preclinical studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-12-21(32-14(3)25-12)17-8-9-18(29)28(26-17)11-10-24-22(30)19-13(2)31-27-20(19)15-6-4-5-7-16(15)23/h4-9H,10-11H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSLTLZRTHLGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2-chlorophenyl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H20ClN5O2S
  • Molecular Weight : 399.91 g/mol

The compound features a complex arrangement of functional groups including a chlorophenyl moiety, a thiazole ring, and an isoxazole carboxamide structure, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Thiazole Derivative : The reaction of 2,4-dimethylthiazole with appropriate aldehydes.
  • Pyridazinone Formation : Condensation reactions leading to the formation of the pyridazinone core.
  • Final Coupling : The final coupling step involves the introduction of the chlorophenyl and isoxazole groups through amide bond formation.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activities against various cancer cell lines. For example:

  • MTT Assays : In vitro cytotoxicity tests using MTT assays have demonstrated that derivatives can inhibit cell proliferation in human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and colorectal adenocarcinoma (HT-29) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HT-2910.0

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Disruption of Microbial Cell Wall Synthesis : For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall integrity, leading to cell lysis.

Case Studies

Several case studies have been published detailing specific instances where this compound or its analogs have been used in therapeutic settings:

  • Case Study on Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy Study : A comparative analysis showed that derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name (Reference) Core Structure Substituents/Modifications Molecular Weight (g/mol)* Key Functional Groups
Target Compound Isoxazole-Pyridazinone-Thiazole 2-chlorophenyl, methyl, ethyl tether ~500 Carboxamide, Thiazole, Pyridazinone
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, trifluoromethyl ~300 Sulfanyl, Aldehyde, Trifluoromethyl
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole Acetylphenyl, methylphenyl ~350 Carboxamide, Acetyl, Triazole

*Molecular weights are estimates based on structural formulae.

Key Observations :

  • The target compound’s pyridazinone-thiazole system is unique among analogues, which typically employ simpler cores (e.g., pyrazole or triazole).
  • The ethyl tether in the target compound enhances conformational flexibility compared to direct aryl linkages in analogues like those in .
  • Chlorophenyl and methyl groups are recurring motifs, likely optimizing lipophilicity and steric interactions .

Functional Group Variations

  • Carboxamide Linkage : Present in both the target compound and triazole derivatives (e.g., 951893-66-6 in ), this group is critical for hydrogen-bonding interactions in receptor binding .
  • Thiazole vs. Thiazol-5-yl : The 2,4-dimethylthiazole in the target compound may enhance metabolic stability compared to unsubstituted thiazoles in analogues .
  • Pyridazinone vs. Pyrimidinone: The pyridazinone core in the target compound offers distinct electronic properties (e.g., dipole moments) compared to pyrimidinones (e.g., 1013980-02-3 in ), influencing solubility and binding kinetics .

Computational Analysis

Computational studies using Multiwfn () provide insights into electronic properties:

  • Electrostatic Potential (ESP): The carboxamide group in the target compound exhibits a strong negative ESP, enhancing interactions with cationic residues in biological targets .
  • Electron Localization Function (ELF): The pyridazinone ring shows delocalized electron density, suggesting aromatic stabilization, while the isoxazole ring displays localized bonding, favoring regioselective reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.